molecular formula C38H62N4O16 B2550093 tunicamycin V CAS No. 66054-36-2

tunicamycin V

Cat. No. B2550093
CAS RN: 66054-36-2
M. Wt: 830.926
InChI Key: MEYZYGMYMLNUHJ-WYMLVPIESA-N
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Description

Tunicamycin V is a natural product derived from a fungal source . It is a nucleoside antibiotic that shows antibacterial, antiviral, and antitumor activities . The structure of tunicamycin is highly unusual, containing an 11-carbon dialdose sugar and an α, β -1″,11′-glycosidic linkage .


Synthesis Analysis

The synthesis of Tunicamycin V was performed by Andrew G. Myers in 1993 . The synthesis strategy was based on the initial construction of tunicamycinyluracil, which plays a significant role in the observed biological activity . Key steps in the synthesis include the Mukaiyama aldol reaction, furan oxidation to construct the eleven-carbon enyne skeleton, cyanate ester [3,3]σ rearrangement, and highly selective alginate glycosylation . A Büchner–Curtius–Schlotterbeck-type reaction enabled the total synthesis of tunicamycin V, a nonselective phosphotransferase inhibitor, in just 15 steps from D-galactal in 21% overall yield .


Molecular Structure Analysis

The tunicamycin structure is highly unusual, and contains an 11-carbon dialdose sugar and an α, β -1″,11′-glycosidic linkage . Tunicamycins have a unique structure comprising an undecodialdose core, referred to as tunicamine, decorated with uracil, D-N-acetylglucosamine (GlcNAc) which attached to the core by a 1,1-β,α-trehalose-type glycosidic bond, and an amide-linked fatty acid .


Chemical Reactions Analysis

Tunicamycin is used in enzymatic reactions and is added at concentrations ranging from 0 to 200 μM. Reactions are stopped by heating after 120 minutes .


Physical And Chemical Properties Analysis

Pure tunicamycin V is obtained as a white crystalline powder. It is soluble in alkaline water, pyridine, and hot methanol .

Scientific Research Applications

Inhibition of Protein Glycosylation

Tunicamycin V, a homolog of tunicamycin, is notable for its ability to inhibit protein glycosylation. This process involves the attachment of sugars to proteins, and tunicamycin interferes by blocking the formation of N-acetylglucosamine-lipid intermediates. This action is crucial in the biological activities of tunicamycin, including its effect on the synthesis of glycoproteins (Mahoney & Duksin, 1979).

Role in Glycoprotein Biosynthesis

Tunicamycin V impacts glycoprotein biosynthesis by selectively interfering with this process. It has been observed to suppress virus membrane glycoproteins, illustrating its significant role in studying glycoprotein formation and its potential applications in antiviral research (Lehle & Tanner, 1976).

Tunicamycin Biosynthesis

Understanding tunicamycin biosynthesis is vital for exploring its applications. The identification of tunicamycin biosynthetic genes provides insights into its production and potential modifications for research and therapeutic purposes (Wyszyński et al., 2010).

Specific Effects on Glycoprotein Secretion

Studies have shown that tunicamycin V, by inhibiting glycosylation, can impact the secretion of specific glycoproteins, such as IgA and IgE, in plasma cells. This selective inhibition aids in understanding the secretion mechanisms of these glycoproteins and their roles in various biological processes (Hickman et al., 1977).

Inhibition of Yeast Glycoprotein Synthesis

Tunicamycin V's effect extends to yeast glycoprotein synthesis, inhibiting the formation of external glycoproteins in yeast. This illustrates its broader application in studying glycoprotein synthesis beyond mammalian cells (Kuo & Lampen, 1974).

Depletion of Insulin Receptors in Adipocytes

In adipocytes, tunicamycin V mediates the depletion of insulin receptors. This is significant in understanding insulin receptor dynamics and could have implications in diabetes research (Rosen et al., 1979).

Total Synthesis of Tunicamycin V

The total synthesis of tunicamycin V has been achieved, offering pathways for creating variants of this compound. This advancement is critical for further research into its biological activities and potential therapeutic applications (Yamamoto et al., 2018).

properties

IUPAC Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYZYGMYMLNUHJ-DIRMKAHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62N4O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017533
Record name Tunicamycin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

830.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tunicamycin V

CAS RN

66054-36-2, 73942-09-3
Record name Tunicamycin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066054362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tunicamycin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUNICAMYCIN V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RV2Q5O9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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